molecular formula C20H15FN4O3S B2724871 1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845803-97-6

1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2724871
CAS No.: 845803-97-6
M. Wt: 410.42
InChI Key: MLGULMDNMSEBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H15FN4O3S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGULMDNMSEBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)F)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a novel chemical entity that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula: C22H23FN2O5SC_{22}H_{23}FN_2O_5S. Its structure includes a furan moiety and a quinoxaline core, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC22H23FN2O5S
Molecular Weight446.5 g/mol
CAS Number951968-55-1
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines. In one study, the compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity that is dose-dependent . Additionally, in vivo experiments revealed that treatment with this compound resulted in notable tumor growth suppression in mice models .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties . Research indicates that derivatives of quinoxaline, including this compound, show substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against multiple strains and demonstrated higher degrees of inhibition compared to standard antibiotics like doxorubicin .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the sulfonamide group plays a crucial role in enhancing its interaction with biological targets, potentially affecting cellular pathways involved in proliferation and apoptosis .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on various tumor cell lines showed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results indicated a higher efficacy compared to traditional chemotherapeutics .
  • Antimicrobial Testing : A comprehensive analysis involving multiple bacterial strains confirmed the broad-spectrum antimicrobial activity of the compound, with IC50 values indicating effective inhibition at low concentrations .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of imidazoquinoxaline exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often inhibit specific enzymes or pathways involved in tumor growth. Studies have shown that the introduction of a sulfonyl group can enhance the compound's binding affinity to target proteins involved in cancer progression .
  • Case Studies : In vitro tests have indicated that certain derivatives significantly inhibit the growth of cancer cell lines such as A375, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad-spectrum Efficacy : Preliminary studies indicate effectiveness against various bacterial strains, including resistant strains like MRSA. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
  • Comparative Studies : When compared to standard antibiotics, certain derivatives have shown enhanced potency, making them candidates for further pharmacological exploration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of new derivatives:

  • Substituent Effects : Variations in the fluorophenyl and furan substituents can significantly impact biological activity. Studies suggest that specific electron-withdrawing groups enhance antimicrobial properties while maintaining low cytotoxicity to human cells .

Toxicity and Safety Profiles

Toxicological evaluations are essential for any new drug candidate:

  • In vitro Toxicity Assessments : Initial studies indicate that while some derivatives exhibit potent biological activity, they also show acceptable safety profiles at therapeutic concentrations. Further studies are necessary to fully elucidate their safety margins in vivo .

Synthesis and Formulation

The synthesis of 1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazoquinoxaline Core : This often requires cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : The sulfonyl and furan groups are introduced through nucleophilic substitution reactions.

Comparative Analysis with Related Compounds

A comparison with similar compounds can highlight unique properties and potential advantages:

Compound NameStructure FeaturesBiological Activity
1-AcetylimidazoquinoxalineImidazoquinoxaline core with acetyl groupModerate anticancer activity
1-(Furan-2-ylmethyl)imidazoquinoxalineFuran substitutionEnhanced antimicrobial activity
1-(4-Fluorophenyl)imidazoquinoxalineFluorophenyl groupImproved binding affinity to targets

Q & A

Q. What are common synthetic routes for preparing 1-((4-fluorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and how can structural purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:
  • Condensation reactions between quinoxaline precursors and sulfonyl chlorides.
  • Nucleophilic substitution to introduce the furan-2-ylmethyl group.
  • Cyclization under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO.
    Structural purity is validated via HPLC-MS (≥95% purity) and single-crystal X-ray diffraction for unambiguous confirmation. For example, SHELX programs are widely used for refining crystallographic data .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) to confirm substituent positions and integration ratios.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : SHELXL refinement for precise bond-length/angle analysis, especially to resolve steric effects from the 4-fluorophenyl and furan groups .

Q. What safety protocols are essential when handling fluorinated and sulfonylated heterocycles like this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
  • Waste disposal : Fluorinated byproducts require neutralization before disposal (e.g., with calcium hydroxide).
  • Emergency measures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion, as outlined in fluorinated compound safety guidelines .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and minimize side products?

  • Methodological Answer :
  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading).
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions between factors (e.g., solvent polarity vs. reaction time).
  • Example: A study on triazoloquinoxaline derivatives achieved 22% yield improvement by optimizing solvent (DMF:EtOH 3:1) and temperature (70°C) via DoE .

Q. How to resolve contradictions between computational predictions and experimental structural data?

  • Methodological Answer :
  • Validation Workflow :

Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles/energetics.

Compare with X-ray data ; discrepancies may arise from crystal packing forces.

Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., π-π stacking of the quinoxaline core).

  • Case Study: A quinoxaline-triazole hybrid showed a 0.05 Å deviation in sulfonyl bond lengths between DFT and crystallographic data, resolved via solvent effect modeling .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical methods (e.g., NEB or IRC calculations) to map sulfonylation transition states.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • Example: ICReDD’s hybrid computational-experimental pipeline reduced reaction optimization time by 40% for similar heterocycles .

Q. How to design Structure-Activity Relationship (SAR) studies for this compound’s anti-proliferative activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups).
  • Biological Assays :
  • In vitro : MTT assay on cancer cell lines (IC50_{50} determination).
  • Orthogonal Validation : SPR for binding affinity to kinases (e.g., EGFR).
  • Data Correlation : Use PCA to link electronic parameters (Hammett σ) with activity.
  • Example: A quinoxaline-triazole hybrid showed 10-fold higher potency against MCF-7 cells after furan substitution .

Tables for Key Data

Parameter Typical Range Analytical Method
Melting Point180–185°CDifferential Scanning Calorimetry
logP (Lipophilicity)2.8–3.5Shake-flask HPLC
IC50_{50} (MCF-7)1.2–5.8 µMMTT Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.